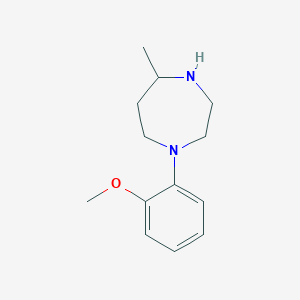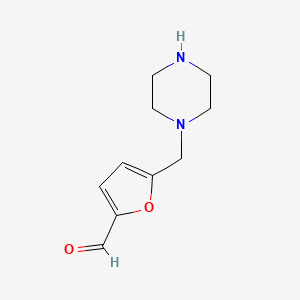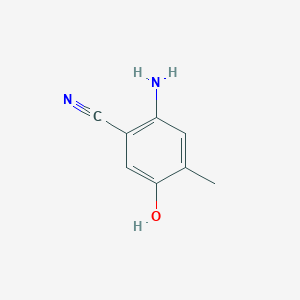
2-Amino-5-hydroxy-4-methylbenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-5-hydroxy-4-methylbenzonitrile is an organic compound with the molecular formula C8H8N2O It is a derivative of benzonitrile, characterized by the presence of an amino group, a hydroxyl group, and a methyl group on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-hydroxy-4-methylbenzonitrile can be achieved through several methods. One common approach involves the reaction of 4-methyl-2-nitrophenol with sodium cyanide, followed by reduction of the nitro group to an amino group. The reaction conditions typically involve the use of a solvent such as ethanol and a reducing agent like hydrogen gas or a metal catalyst.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method is the catalytic hydrogenation of 4-methyl-2-nitrobenzonitrile in the presence of a suitable catalyst, such as palladium on carbon. This process allows for the selective reduction of the nitro group to an amino group, yielding the desired product with high purity and yield.
化学反応の分析
Types of Reactions
2-Amino-5-hydroxy-4-methylbenzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for converting the amino group to a halide.
Major Products Formed
Oxidation: 2-Amino-5-hydroxy-4-methylbenzaldehyde.
Reduction: 2-Amino-5-hydroxy-4-methylbenzylamine.
Substitution: 2-Halo-5-hydroxy-4-methylbenzonitrile.
科学的研究の応用
2-Amino-5-hydroxy-4-methylbenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 2-Amino-5-hydroxy-4-methylbenzonitrile involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.
類似化合物との比較
Similar Compounds
- 2-Amino-4-methylbenzonitrile
- 2-Amino-5-chlorobenzonitrile
- 2-Amino-4-hydroxybenzonitrile
Uniqueness
2-Amino-5-hydroxy-4-methylbenzonitrile is unique due to the presence of both an amino group and a hydroxyl group on the benzene ring, which imparts distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
特性
分子式 |
C8H8N2O |
|---|---|
分子量 |
148.16 g/mol |
IUPAC名 |
2-amino-5-hydroxy-4-methylbenzonitrile |
InChI |
InChI=1S/C8H8N2O/c1-5-2-7(10)6(4-9)3-8(5)11/h2-3,11H,10H2,1H3 |
InChIキー |
DTEAZMVWMGLFRB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1O)C#N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




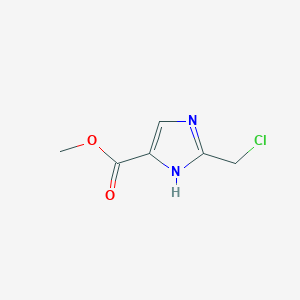
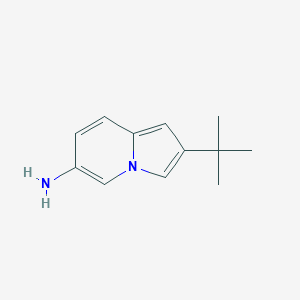
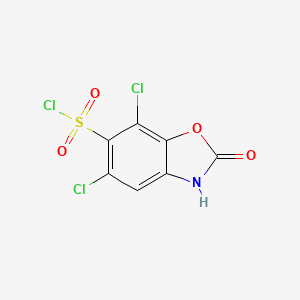
![[2-(Diethylamino)ethyl][(3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B15272415.png)
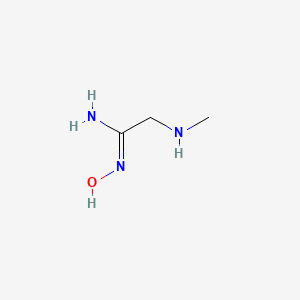
amine](/img/structure/B15272421.png)

![2-[Amino(phenyl)methyl]-4-bromophenol](/img/structure/B15272440.png)
